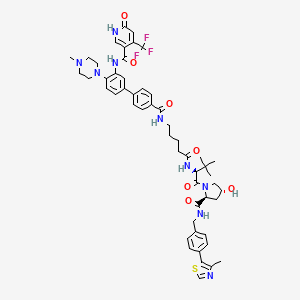

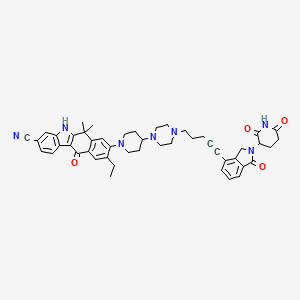

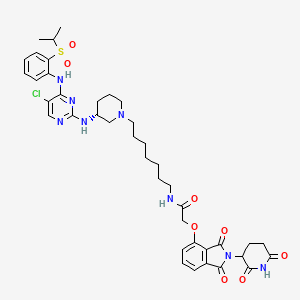

![molecular formula C56H79ClN12O6S2 B10823995 (2S,4R)-1-[(2S)-2-[9-[4-[4-[3-[3-amino-5-(4-amino-4-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-2-chloroanilino]-4-oxobutanoyl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10823995.png)

(2S,4R)-1-[(2S)-2-[9-[4-[4-[3-[3-amino-5-(4-amino-4-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-2-chloroanilino]-4-oxobutanoyl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SHP2-D26 es un degradador de moléculas pequeñas diseñado para dirigirse y degradar la proteína fosfatasa 2 que contiene el dominio de homología Src (SHP2). SHP2 es una proteína tirosina fosfatasa involucrada en varias vías de señalización, incluidas las vías RAS-ERK, JAK-STAT, PI3K-AKT y NF-κB. Las mutaciones en SHP2 se asocian con varios cánceres y trastornos genéticos, lo que la convierte en un objetivo terapéutico atractivo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: SHP2-D26 se sintetiza utilizando el concepto de quimera de direccionamiento de proteólisis (PROTAC). La síntesis implica los siguientes pasos:

Formación de enlace: La síntesis comienza con la formación de una molécula de enlace que conecta la porción de unión a SHP2 con la porción de unión a la ligasa E3.

Reacciones de acoplamiento: El enlace se acopla luego con la porción de unión a SHP2 y la porción de unión a la ligasa E3 mediante la formación de un enlace amida.

Purificación: El producto final se purifica utilizando técnicas cromatográficas para obtener SHP2-D26 con alta pureza.

Métodos de producción industrial: La producción industrial de SHP2-D26 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción, el escalado de las reacciones y la garantía de una calidad de producto constante mediante rigurosas medidas de control de calidad .

Análisis De Reacciones Químicas

Tipos de reacciones: SHP2-D26 se somete principalmente a reacciones de degradación dentro de la célula. Se une tanto a SHP2 como a la ligasa E3, lo que facilita la ubiquitinación y la posterior degradación proteasómica de SHP2 .

Reactivos y condiciones comunes:

Reactivos: SHP2-D26, ligasa E3, ubiquitina, ATP.

Productos principales: El producto principal de la reacción es la proteína SHP2 degradada, que se descompone en péptidos y aminoácidos más pequeños por el proteasoma .

Aplicaciones Científicas De Investigación

SHP2-D26 tiene varias aplicaciones de investigación científica, que incluyen:

Investigación del cáncer: SHP2-D26 se utiliza para estudiar el papel de SHP2 en varios cánceres, incluido el adenocarcinoma de pulmón, el cáncer de colon, el neuroblastoma y el glioblastoma.

Trastornos genéticos: SHP2-D26 se utiliza para investigar el potencial terapéutico de los trastornos genéticos asociados con mutaciones de SHP2, como el síndrome de Noonan y el síndrome de LEOPARD.

Estudios de transducción de señales: Los investigadores utilizan SHP2-D26 para estudiar la participación de SHP2 en múltiples vías de señalización, incluidas las vías RAS-ERK, JAK-STAT, PI3K-AKT y NF-κB.

Desarrollo de fármacos: SHP2-D26 sirve como un compuesto líder para desarrollar nuevas terapias dirigidas a SHP2 en diversas enfermedades.

Mecanismo De Acción

SHP2-D26 ejerce sus efectos a través del siguiente mecanismo:

Unión: SHP2-D26 se une tanto a SHP2 como a la ligasa E3.

Ubiquitinación: La unión facilita la transferencia de moléculas de ubiquitina a SHP2, marcándolo para su degradación.

Degradación proteasómica: La SHP2 ubiquitinada es reconocida y degradada por el proteasoma, lo que lleva a una reducción en los niveles de proteína SHP2.

Objetivos moleculares y vías:

Objetivos moleculares: Proteína SHP2, ligasa E3.

Vías involucradas: RAS-ERK, JAK-STAT, PI3K-AKT, NF-κB.

Compuestos similares:

SHP099: Un potente inhibidor de SHP2 que inhibe la fosforilación de la cinasa regulada por señales extracelulares (ERK) y el crecimiento celular.

P9: Otro degradador de SHP2 que induce una degradación eficiente de SHP2 de forma dependiente de la concentración y el tiempo.

Singularidad de SHP2-D26: SHP2-D26 es único debido a su alta potencia y eficacia en la degradación de la proteína SHP2. Alcanza una degradación casi completa de SHP2 a bajas concentraciones y ha mostrado una actividad antitumoral significativa en varias líneas celulares cancerosas .

Comparación Con Compuestos Similares

SHP099: A potent SHP2 inhibitor that inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and cell growth.

P9: Another SHP2 degrader that induces efficient degradation of SHP2 in a concentration- and time-dependent manner.

Uniqueness of SHP2-D26: SHP2-D26 is unique due to its high potency and effectiveness in degrading SHP2 protein. It achieves near-complete degradation of SHP2 at low concentrations and has shown significant anti-tumor activity in various cancer cell lines .

Propiedades

Fórmula molecular |

C56H79ClN12O6S2 |

|---|---|

Peso molecular |

1115.9 g/mol |

Nombre IUPAC |

(2S,4R)-1-[(2S)-2-[9-[4-[4-[3-[3-amino-5-(4-amino-4-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-2-chloroanilino]-4-oxobutanoyl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C56H79ClN12O6S2/c1-36(38-17-19-39(20-18-38)49-37(2)61-35-76-49)62-52(74)42-32-40(70)34-69(42)54(75)50(55(3,4)5)65-45(71)16-11-9-7-8-10-12-25-66-28-30-68(31-29-66)47(73)22-21-46(72)63-41-14-13-15-43(48(41)57)77-53-51(58)64-44(33-60-53)67-26-23-56(6,59)24-27-67/h13-15,17-20,33,35-36,40,42,50,70H,7-12,16,21-32,34,59H2,1-6H3,(H2,58,64)(H,62,74)(H,63,72)(H,65,71)/t36-,40+,42-,50+/m0/s1 |

Clave InChI |

XJSPAQRZSJUBLB-WQFCSRJTSA-N |

SMILES isomérico |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCN4CCN(CC4)C(=O)CCC(=O)NC5=C(C(=CC=C5)SC6=NC=C(N=C6N)N7CCC(CC7)(C)N)Cl)O |

SMILES canónico |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCN4CCN(CC4)C(=O)CCC(=O)NC5=C(C(=CC=C5)SC6=NC=C(N=C6N)N7CCC(CC7)(C)N)Cl)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

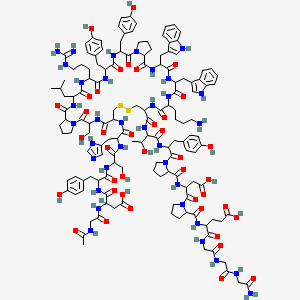

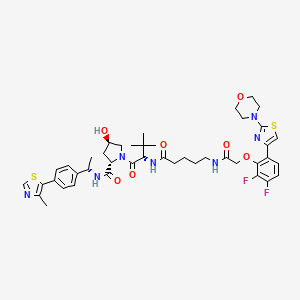

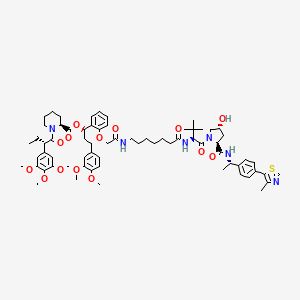

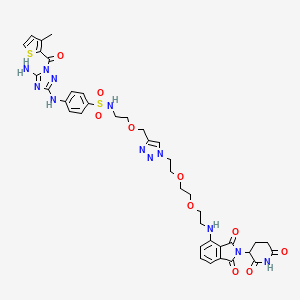

![(2S,4R)-4-hydroxy-1-[(2S)-2-[6-[4-[4-[[7-[3-(methanesulfonamido)phenyl]thieno[3,2-d]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]hexanoylamino]-3,3-dimethylbutanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10823927.png)

![N-[3-[2-[4-[4-[5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentyl]piperazin-1-yl]anilino]thieno[3,2-d]pyrimidin-7-yl]phenyl]methanesulfonamide](/img/structure/B10823948.png)

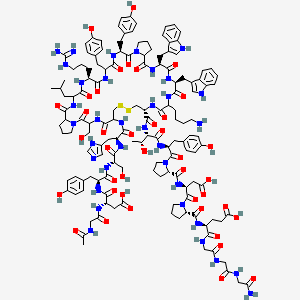

![3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B10823952.png)

![N'-(3-bromo-4-fluorophenyl)-4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethylamino]-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B10823968.png)

![6-[[6-chloro-5-[4-[4-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]phenyl]phenyl]-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B10823987.png)

![(2S,4R)-1-[(2S)-2-[3-[2-[2-[[4-[2-tert-butyl-4-[3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorophenyl]-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10824002.png)